1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- is a chemical compound with the molecular formula C14H16Br2O. It is a derivative of 1-Octyn-3-ol, characterized by the presence of two bromine atoms and a phenyl group. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Vorbereitungsmethoden
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure the selective addition of bromine atoms . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- can be compared with other similar compounds, such as:
1-Octyn-3-ol: The parent compound without the bromine and phenyl substitutions.
4,4-Dibromo-1-phenyl-1-octyne: A similar compound with a different substitution pattern.
1-Octyn-3-ol, 4-bromo-1-phenyl-: A compound with only one bromine atom.
The uniqueness of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
819851-00-8 |
---|---|
Molekularformel |
C14H16Br2O |
Molekulargewicht |
360.08 g/mol |
IUPAC-Name |
(3R)-4,4-dibromo-1-phenyloct-1-yn-3-ol |
InChI |
InChI=1S/C14H16Br2O/c1-2-3-11-14(15,16)13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,2-3,11H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
UHVFIIWIDZWAEZ-CYBMUJFWSA-N |
Isomerische SMILES |
CCCCC([C@@H](C#CC1=CC=CC=C1)O)(Br)Br |
Kanonische SMILES |
CCCCC(C(C#CC1=CC=CC=C1)O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.